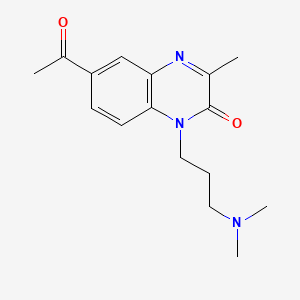

2(1H)-Quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl-

CAS No.: 78155-92-7

Cat. No.: VC15906299

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78155-92-7 |

|---|---|

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | 6-acetyl-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |

| Standard InChI | InChI=1S/C16H21N3O2/c1-11-16(21)19(9-5-8-18(3)4)15-7-6-13(12(2)20)10-14(15)17-11/h6-7,10H,5,8-9H2,1-4H3 |

| Standard InChI Key | AUUIKMYQRQGCDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=CC(=C2)C(=O)C)N(C1=O)CCCN(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2(1H)-quinoxalinone, 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl- is C₁₆H₂₁N₃O₂, with a molecular weight of 287.36 g/mol . The quinoxaline core is substituted at three positions:

-

Position 1: A 3-(dimethylamino)propyl group, introducing a tertiary amine for potential hydrogen bonding.

-

Position 3: A methyl group, enhancing steric stability.

-

Position 6: An acetyl moiety, which may influence electronic distribution and bioactivity.

Predicted physicochemical properties, derived from structurally analogous compounds, suggest a density of 1.13±0.1 g/cm³ and a pKa of ~9.31, indicative of weak basicity . While experimental melting and boiling points for this specific compound remain unreported, similar quinoxalinones exhibit melting points in the range of 74–75°C and boiling points exceeding 500°C .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₂ |

| Molecular Weight | 287.36 g/mol |

| Density (Predicted) | 1.13±0.1 g/cm³ |

| pKa (Predicted) | 9.31±0.28 |

Biological Activities and Mechanisms

Quinoxalinone derivatives exhibit diverse pharmacological profiles. For 6-acetyl-1-(3-(dimethylamino)propyl)-3-methyl-2(1H)-quinoxalinone, inferred activities based on structural analogs include:

Antimicrobial Activity

Compounds with acetyl and alkylamino side chains demonstrate moderate-to-strong antibacterial effects. For instance, hydrazone derivatives of quinoxalinones inhibit Staphylococcus aureus (MIC: 8–32 µg/mL) by targeting β-lactamase . The dimethylamino group may enhance membrane permeability, while the acetyl moiety interferes with bacterial enzyme function .

Enzyme Inhibition

-

COX-2 Inhibition: Quinoxalinones substituted with electron-withdrawing groups (e.g., acetyl) show COX-2 inhibitory activity (IC₅₀: 96–121 µg/mL), potentially mitigating inflammation-driven carcinogenesis .

-

LDHA Inhibition: By disrupting lactate dehydrogenase A (LDHA), these compounds may suppress the Warburg effect in cancer cells, as observed in HCT-116 colorectal models .

Applications and Future Directions

The compound’s versatility positions it as a candidate for:

-

Anticancer Drug Development: Targeting COX-2 and LDHA in colorectal cancer.

-

Antibacterial Agents: Combating β-lactamase-producing pathogens.

-

Neurological Research: The dimethylamino group may facilitate blood-brain barrier penetration for CNS applications.

Ongoing research should prioritize experimental validation of its bioactivity, pharmacokinetic profiling, and structural optimization to enhance selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume